Ácido carboxílico Cianina 7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

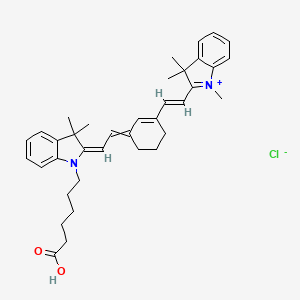

Cyanine7 carboxylic acid is a synthetic dye belonging to the polymethine group . It is a near-infrared fluorescent dye commonly used in biomedical research areas such as biomarkers and cell imaging . The dye is unactivated and free .

Synthesis Analysis

Cyanine dyes possessing carboxylic acid groups have been synthesized and used in many fields of study. The acid groups can act as handles for bioconjugation or as metal chelators . Several pentamethine cyanine dyes with propionic acid handles were synthesized and their optical properties were studied .Molecular Structure Analysis

The molecular formula of Cyanine7 carboxylic acid is C37H45ClN2O2 . It is a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium .Chemical Reactions Analysis

Cyanine7.5 carboxylic is a dye derivative of Cyanine 7.5 with carboxylic acid functional groups . The reactions involving Cyanine7 carboxylic acid are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

The molecular weight of Cyanine7 carboxylic acid is 585.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 584.3169564 g/mol .Aplicaciones Científicas De Investigación

Síntesis Orgánica

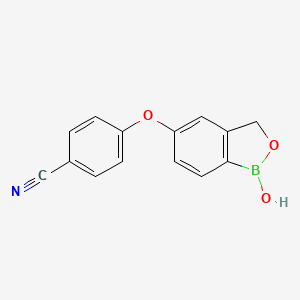

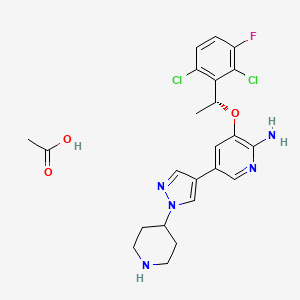

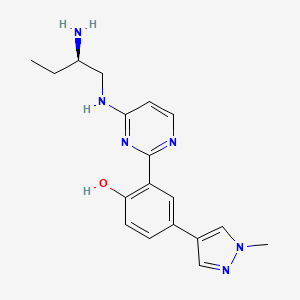

Los ácidos carboxílicos, incluido el ácido carboxílico Cianina 7, son compuestos orgánicos versátiles que se utilizan en diversas áreas, como la síntesis orgánica {svg_1}. Son activos en reacciones orgánicas, como sustitución, eliminación, oxidación, acoplamiento, etc. {svg_2}. Su estructura química altamente polar les permite interactuar fácilmente con compuestos polares, formando puentes de H y obteniendo altos puntos de ebullición {svg_3}.

Nanotecnología

En nanotecnología, los ácidos carboxílicos, incluido el ácido carboxílico Cianina 7, se utilizan como modificadores de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono {svg_4}. Por ejemplo, se ha informado que los ácidos carboxílicos orgánicos como el ácido tartárico, el ácido maleico y el ácido málico ayudan a la modificación de la superficie de los nanotubos de carbono de pared múltiple (MWCNT) mediante radiación ultrasónica, con aplicaciones en la producción de nanomateriales poliméricos {svg_5}.

Polímeros

Los ácidos carboxílicos se utilizan en la producción de polímeros y biopolímeros {svg_6}. Se pueden utilizar como monómeros, aditivos, catalizadores, etc. {svg_7}. El grupo carboxílico en el ácido carboxílico Cianina 7 podría usarse potencialmente en aplicaciones similares.

Aplicaciones Biológicas

Los colorantes cianina heptametilénicos (Cy7), que incluyen el ácido carboxílico Cianina 7, han llamado mucho la atención en el campo de la aplicación biológica debido a su estructura única y atractivas propiedades fotofísicas en el infrarrojo cercano (NIR) {svg_8}. Se están estudiando las influencias de los diferentes sitios de modificación en las características de absorción, fotoestabilidad, desplazamiento de Stokes, características de fluorescencia, solubilidad en agua y eficiencia de generación de oxígeno singlete de esta clase de colorantes {svg_9}.

Farmacéuticos

Los ácidos carboxílicos y sus derivados se utilizan en la producción de medicamentos farmacéuticos {svg_10}. El ácido carboxílico Cianina 7, con sus propiedades únicas, podría usarse potencialmente en el desarrollo de nuevos fármacos.

Aditivos Alimentarios

Los ácidos carboxílicos también se pueden utilizar como aditivos alimentarios {svg_11}. Si bien el ácido carboxílico Cianina 7 no se usa típicamente de esta manera, es un área interesante de investigación potencial.

Mecanismo De Acción

Target of Action

Cyanine7 carboxylic acid is a near-infrared fluorescent dye . It is primarily used as a bioprobe in the fields of medicine, genetics, and environment . The primary targets of Cyanine7 carboxylic acid are biological macromolecules such as DNA and proteins . It is used for fluorescent labeling of these macromolecules, allowing for their visualization and quantification .

Mode of Action

Cyanine7 carboxylic acid can be covalently bound to biological molecules, especially antibodies and proteins . This allows for the tracking of these molecules’ location and dynamic changes in biological samples . The dye exhibits low non-specific binding to biomolecules and produces bright fluorescence due to its high extinction coefficient and good quantum yield .

Biochemical Pathways

It is known that cyanine dyes are used in various studies in proteomics and transcriptomics, including comparative genomic hybridization, gene chips, rna localization, molecular interaction studies by fluorescence resonance energy transfer (fret), and fluorescent immunoassays .

Pharmacokinetics

It is known that the dye is soluble in organic solvents (dmf, dmso) and slightly soluble in water , which may influence its bioavailability.

Result of Action

The result of Cyanine7 carboxylic acid’s action is the production of near-infrared fluorescence when bound to its target molecules . This fluorescence allows for the visualization and quantification of the target molecules in biological samples .

Action Environment

The action of Cyanine7 carboxylic acid can be influenced by environmental factors. For instance, the dye is sensitive to light and should be stored in a dry, dark place at -20°C . Furthermore, the dye’s solubility in organic solvents and slight solubility in water may affect its action, efficacy, and stability in different environments.

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives, including Cyanine7 carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of these catalytic processes .

Análisis Bioquímico

Biochemical Properties

Cyanine7 carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent marker. It interacts with a variety of biomolecules, including nucleic acids and proteins . The dye can be conjugated to these biomolecules through covalent bonding, allowing for the visualization and quantification of molecular interactions. For instance, Cyanine7 carboxylic acid can be linked to antibodies to track their distribution and binding in biological samples . This interaction is facilitated by the carboxylic acid group, which can form stable amide bonds with amine groups on proteins and other biomolecules .

Cellular Effects

Cyanine7 carboxylic acid influences various cellular processes by serving as a fluorescent probe. It is used to monitor cell signaling pathways, gene expression, and cellular metabolism . When conjugated to specific biomolecules, Cyanine7 carboxylic acid can help visualize the localization and dynamics of these molecules within cells. For example, it can be used to track the movement of proteins involved in signal transduction pathways, providing insights into cellular responses to external stimuli . Additionally, the dye’s near-infrared fluorescence allows for deep tissue imaging, making it useful for studying cellular processes in vivo .

Molecular Mechanism

At the molecular level, Cyanine7 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy . This property allows Cyanine7 carboxylic acid to act as a marker for various biomolecules. The dye can bind to nucleic acids through intercalation or groove binding, enhancing its fluorescence upon binding . Additionally, Cyanine7 carboxylic acid can form covalent bonds with proteins, enabling the study of protein interactions and localization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanine7 carboxylic acid can change over time due to factors such as stability and degradation. The dye is generally stable when stored at -20°C in the dark, but prolonged exposure to light can lead to photobleaching and reduced fluorescence . In in vitro studies, Cyanine7 carboxylic acid has been shown to maintain its fluorescence for extended periods, allowing for long-term imaging experiments . In vivo studies may reveal different temporal effects, as the dye can be metabolized and cleared from the body over time .

Dosage Effects in Animal Models

The effects of Cyanine7 carboxylic acid can vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not exhibit significant toxicity . At higher doses, adverse effects such as tissue accumulation and potential toxicity may be observed . Studies have shown that the optimal dosage for imaging applications depends on factors such as the target tissue and the duration of the experiment . It is important to carefully titrate the dosage to achieve the desired imaging results while minimizing potential side effects.

Propiedades

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVQXMYLXAXGJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)